Crobenetine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

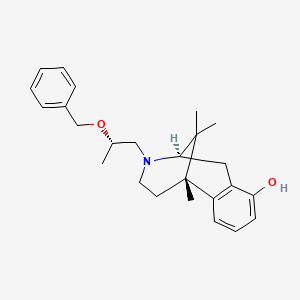

Structure

3D Structure

Properties

CAS No. |

221019-25-6 |

|---|---|

Molecular Formula |

C25H33NO2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol |

InChI |

InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1 |

InChI Key |

VCCBCXVFGHTDQN-UODBTFMRSA-N |

Isomeric SMILES |

C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |

Synonyms |

1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol BIII 890 CL BIII-890-CL crobenetine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Crobenetine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crobenetine (formerly BIII 890 CL) is a potent and highly selective use-dependent blocker of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.2 subtype. Its mechanism of action is characterized by preferential binding to the inactivated state of the sodium channel, a property that confers selectivity for neurons undergoing high-frequency firing, such as those implicated in pathological conditions like epilepsy, neuropathic pain, and cerebral ischemia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on neuronal pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Use-Dependent Blockade of Nav1.2

The fundamental mechanism of this compound lies in its state-dependent interaction with voltage-gated sodium channels. These channels exist in three primary conformational states: resting, open (activated), and inactivated.[1] this compound exhibits a significantly higher affinity for the inactivated state compared to the resting state.[1] This use-dependent and voltage-dependent blockade means that this compound is more effective at inhibiting sodium currents in neurons that are rapidly depolarizing and firing action potentials, a hallmark of pathophysiological neuronal hyperexcitability.

Molecular Interaction with the Sodium Channel

This compound, a benzomorphan derivative, displaces batrachotoxin (BTX) from site 2 of the sodium channel alpha subunit.[1] This binding site is located within the pore of the channel. The exceptional selectivity of this compound for the inactivated state is over 230-fold higher than for the resting state.[1] This high degree of selectivity is crucial as it allows this compound to preferentially target hyperactive neurons while having minimal impact on neurons firing at normal physiological frequencies, thereby suggesting a wider therapeutic window and potentially fewer side effects compared to non-use-dependent sodium channel blockers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC₅₀ (Displacement of [³H]BTX) | 49 nM | Rat Brain Synaptosomes | Radioligand Binding | [2] |

| IC₅₀ (Inactivated State) | 77 nM | - | Patch-Clamp Electrophysiology | [1] |

| Binding Affinity (Resting State) | 18 µM | - | Patch-Clamp Electrophysiology | [1] |

| Selectivity (Inactivated vs. Resting) | >230-fold | - | - | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | ID₅₀ | Species | Reference |

| Maximum Electroshock (MES) Test | Suppression of tonic seizures | 6.1 mg/kg | Mice | [3] |

| Freund's Adjuvant-induced Mono-arthritis | Reversal of mechanical joint hyperalgesia | 15.5 ± 1.1 mg/kg/day | Rats | [4] |

Effects on Neuronal Pathways

This compound's mechanism of action translates into significant effects on neuronal pathways involved in pain and ischemic cell death.

Nociceptive Pathways

Voltage-gated sodium channels, particularly Nav1.7, Nav1.8, Nav1.9, and also Nav1.2, are critical for the generation and propagation of action potentials in nociceptive neurons.[5][6] In inflammatory pain states, there is an upregulation of sodium channel expression in primary afferent neurons, contributing to hyperalgesia and allodynia.[4] By blocking Nav1.2 channels in a use-dependent manner, this compound is thought to preferentially dampen the excessive firing of these sensitized nociceptors in the dorsal horn of the spinal cord and potentially in the periphery, without affecting normal sensory transmission.[7][8][9][10][11] This leads to a reduction in pain perception.

Neuronal Pathways in Cerebral Ischemia

During cerebral ischemia, neuronal depolarization leads to a sustained influx of Na+ through voltage-gated sodium channels.[2] This sodium overload triggers a cascade of detrimental events, including the reversal of the Na+/Ca2+ exchanger, leading to a massive influx of Ca2+, excitotoxicity, and ultimately, neuronal cell death.[2][12] Use-dependent sodium channel blockers like this compound are neuroprotective in this context because they preferentially block the persistently open and inactivated sodium channels that contribute to this pathological Na+ influx in ischemic neurons.[12][13] By attenuating this initial Na+ overload, this compound helps to preserve ionic homeostasis and reduce the downstream catastrophic events of the ischemic cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Binding)

-

Objective: To determine the binding affinity of this compound to the sodium channel.

-

Methodology:

-

Membrane Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.

-

Assay Conditions: A fixed concentration of a radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]batrachotoxin for site 2) is incubated with the synaptosomal membranes.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

Patch-Clamp Electrophysiology (Whole-Cell Voltage-Clamp)

-

Objective: To characterize the state-dependent block of sodium channels by this compound.

-

Methodology:

-

Cell Preparation: HEK-293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.2) are cultured.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Voltage Protocols for Use-Dependency:

-

Resting State Block: A brief depolarizing pulse to elicit a sodium current is applied from the holding potential. This compound is perfused, and the reduction in peak current is measured.

-

Inactivated State Block: The cell is held at a more depolarized potential (e.g., -60 mV) to induce inactivation of a significant portion of the channels before applying the test pulse. The block by this compound is then assessed.

-

Frequency-Dependent Block: A train of depolarizing pulses at a high frequency (e.g., 10 Hz) is applied in the presence of this compound to observe the cumulative block with each pulse.

-

-

Data Analysis: The percentage of current inhibition is calculated for each state and concentration of this compound to determine the IC₅₀ for the resting and inactivated states.

-

In Vivo Model of Inflammatory Pain (Freund's Adjuvant-induced Mono-arthritis in Rats)

-

Objective: To evaluate the analgesic efficacy of this compound in a model of chronic inflammatory pain.

-

Methodology:

-

Induction of Arthritis: A single intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle joint of a rat is performed to induce a localized and persistent inflammation.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously) daily for a set period.

-

Behavioral Testing:

-

Mechanical Hyperalgesia: The paw withdrawal threshold to a calibrated mechanical stimulus (e.g., von Frey filaments) is measured.

-

Mobility and Posture: Spontaneous behaviors such as limb posture and locomotion are observed and scored.

-

-

Data Analysis: The dose of this compound required to produce a 50% reversal of the inflammatory-induced hyperalgesia (ID₅₀) is calculated.[4]

-

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

-

Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.

-

Methodology:

-

Surgical Procedure: Under anesthesia, the middle cerebral artery (MCA) of a rodent is occluded. A common method is the intraluminal suture technique, where a filament is advanced through the internal carotid artery to block the origin of the MCA.[14][15][16]

-

Drug Administration: this compound or vehicle is administered either before (pre-treatment) or after (post-treatment) the induction of ischemia.

-

Reperfusion (Optional): For a transient MCAO model, the occluding filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.[14]

-

Outcome Measures:

-

Infarct Volume: After a survival period (e.g., 24-48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between viable (red) and infarcted (white) tissue. The infarct volume is then quantified.[14][15]

-

Neurological Deficit Scoring: Functional outcomes are assessed using a neurological deficit scoring system that evaluates motor and sensory functions.

-

-

Data Analysis: The infarct volume and neurological scores in the this compound-treated group are compared to the vehicle-treated group to determine the extent of neuroprotection.

-

Visualizations

Signaling Pathway Diagrams

Caption: this compound's preferential binding to the inactivated state of Nav1.2 channels.

Caption: this compound's modulation of nociceptive signaling pathways.

Experimental Workflow Diagrams

Caption: Workflow for assessing use-dependent block with patch-clamp electrophysiology.

Caption: Experimental workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.

References

- 1. opnme.com [opnme.com]

- 2. [Neuroprotective effect of sodium channel blockers in ischemia: the pathomechanism of early ischemic dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal circuitry for pain processing in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dorsal horn neurons firing at high frequency, but not primary afferents, release opioid peptides that produce micro-opioid receptor internalization in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presynaptic Inhibition of Primary Nociceptive Signals to Dorsal Horn Lamina I Neurons by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | An electrophysiologist’s guide to dorsal horn excitability and pain [frontiersin.org]

- 11. Dorsal Horn Neurons Firing at High Frequency, But Not Primary Afferents, Release Opioid Peptides that Produce μ-Opioid Receptor Internalization in the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury [archivesofmedicalscience.com]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]

A Comprehensive Technical Guide to Crobenetine (BIII 890 CL): Chemical Structure, Mechanism, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crobenetine (also known as BIII 890 CL), a potent and selective voltage-gated sodium channel (Nav) blocker. The document details its chemical structure, mechanism of action, key preclinical data, and the experimental protocols used for its characterization.

Chemical Identity and Structure

This compound is a benzomorphan derivative with a complex stereochemistry. Its unique structure is fundamental to its high-affinity binding and selectivity for sodium channels.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol[1] |

| Synonyms | BIII 890 CL, BIII 890[1][2] |

| CAS Number | 221019-25-6 (Free Base)[1][2]; 221018-88-8 (Hydrochloride Salt)[3] |

| Molecular Formula | C25H33NO2[1][2] |

| Molecular Weight | 379.54 g/mol [2] |

| SMILES | C--INVALID-LINK--C)C(=CC=C3)O)C)OCC4=CC=CC=C4[1][2] |

| InChI | InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1[1][2] |

| InChIKey | VCCBCXVFGHTDQN-UODBTFMRSA-N[1][2] |

Mechanism of Action: Selective Sodium Channel Blockade

This compound is a highly potent, use- and voltage-dependent blocker of voltage-gated sodium channels, with a particular selectivity for the Nav1.2 subtype.[4][5] Its primary mechanism involves preferential binding to the inactivated state of the sodium channel.[4][5] This state-dependent binding is crucial, as it allows the compound to selectively target neurons that are highly active or pathologically depolarized, while having minimal effect on neurons firing at normal physiological frequencies.[4][5][6]

By binding to neurotoxin receptor site 2 within the channel pore, this compound stabilizes the inactivated state, preventing the channel from returning to the resting state and thereby blocking the influx of sodium ions that is necessary for the propagation of action potentials.[5][7] This mechanism underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[8]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Comments | Source |

| Displacement of [3H]BTX (Ki) | 43 nM | Measures binding affinity to neurotoxin site 2 on the Na+ channel. | --INVALID-LINK-- |

| Inhibition of Veratridine-induced Glutamate Release (IC50) | 322 nM | Functional assay in rat brain slices, indicating inhibition of neuronal hyperexcitability. | [4] |

| Na+ Channel Blockade (Patch Clamp, Inactivated State, IC50) | 77 nM | Directly measures the potency on the target channel in its inactivated conformation. | [4][5] |

| Na+ Channel Blockade (Patch Clamp, Resting State, IC50) | 18 µM | Demonstrates low affinity for channels in the resting state. | [4] |

| State Selectivity Ratio (Resting/Inactivated) | >230-fold | Highlights the exceptional use-dependent nature of the compound. | [4] |

Table 2: In Vivo Efficacy

| Assay | Species | Endpoint | Value (ID50) | Source |

| Maximum Electroshock (MES) Test | Mouse | Abolition of tonic hindlimb extension | 6.1 mg/kg | [4][5][6] |

Table 3: Preclinical Pharmacokinetics and Safety Profile

| Parameter | Species | Value | Source |

| Microsomal Stability | Human | 87% remaining | --INVALID-LINK-- |

| Plasma Protein Binding | Rat | 99.2% | --INVALID-LINK-- |

| hERG Inhibition (IC50) | N/A | 1.3 µM | --INVALID-LINK-- |

| CYP 3A4 Inhibition (IC50) | N/A | 11.4 µM | --INVALID-LINK-- |

| CYP 2D6 Inhibition (IC50) | N/A | 0.03 µM | --INVALID-LINK-- |

| In Vivo DMPK (3 mg/kg p.o.) | Rat | tmax: 2.83 h, Cmax: 11.9 nM | --INVALID-LINK-- |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are summaries of the core assays used to characterize this compound.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through channels in a single cell membrane, allowing for the precise characterization of a compound's effect on channel gating and conductance.

-

Objective: To determine the IC50 of this compound on voltage-gated sodium channels in their resting and inactivated states.

-

Cell Preparation: Typically, a cell line stably expressing the Nav channel of interest (e.g., Nav1.2) is used. Cells are cultured on coverslips until they reach appropriate confluency for recording.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and pressed against a cell to form a high-resistance (>1 GΩ) "gigaseal". The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

-

Solutions:

-

Extracellular Solution (aCSF): Contains physiological concentrations of ions, typically (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[9][10]

-

Intracellular Solution: Designed to mimic the cell's interior, often containing (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, and 0.3 GTP-NaCl, with pH adjusted to 7.2.[9]

-

-

Voltage Protocols:

-

Resting State Inhibition: From a hyperpolarized holding potential (e.g., -120 mV, where most channels are in the resting state), a brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The peak current is measured before and after the application of various concentrations of this compound.

-

Inactivated State Inhibition: To assess binding to the inactivated state, a long depolarizing prepulse (e.g., to -30 mV for 500 ms) is used to accumulate channels in the inactivated state before a test pulse is applied. The reduction in current by this compound under these conditions indicates its affinity for the inactivated state.[11]

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration, and the IC50 value is calculated using a logistical function fit.

[3H]Batrachotoxin (BTX) Competitive Binding Assay

This radioligand binding assay is used to determine a compound's affinity for neurotoxin receptor site 2 on the sodium channel, where this compound binds.

-

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand ([3H]BTX).

-

Preparation: Synaptosomes or cell membranes expressing the target sodium channel are prepared from rat brain tissue or cultured cells.[12]

-

Assay Procedure:

-

The membrane preparation is incubated in a buffer solution.

-

A constant concentration of [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) and a range of concentrations of unlabeled this compound are added.[12]

-

The reaction is allowed to reach equilibrium (e.g., incubation at 32°C for several hours).[12]

-

The mixture is rapidly filtered through a glass fiber filter, trapping the membranes while allowing unbound radioligand to pass through.

-

The radioactivity retained on the filter is measured using liquid scintillation counting.

-

-

Data Analysis: The amount of specifically bound [3H]BTX-B is plotted against the concentration of this compound. The IC50 (concentration of this compound that displaces 50% of the radioligand) is determined, and this value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Veratridine-Induced Glutamate Release Assay

This functional assay assesses a compound's ability to inhibit the downstream consequences of sodium channel activation in a more integrated biological system, such as brain tissue.

-

Objective: To quantify the potency of this compound in preventing veratridine-induced neurotransmitter release.

-

Principle: Veratridine is a neurotoxin that binds to sodium channels and causes them to remain persistently open, leading to massive Na+ influx, membrane depolarization, and subsequent Ca2+-dependent release of glutamate.[13] A sodium channel blocker will prevent this cascade.

-

Methodology:

-

Acute brain slices (e.g., from rat cortex or hippocampus) are prepared and superfused with artificial cerebrospinal fluid (aCSF).[13]

-

After a baseline period to allow glutamate levels to stabilize, the slices are exposed to a submaximal concentration of veratridine (e.g., 10 µM) in the presence or absence of varying concentrations of this compound.[13]

-

The superfusate is collected at regular intervals, and the concentration of glutamate is measured, typically using high-performance liquid chromatography (HPLC) or a fluorescent enzymatic assay.

-

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in veratridine-stimulated glutamate release. An IC50 value is determined from the concentration-response curve.

Maximal Electroshock (MES) Test

The MES test is a widely used in vivo screening model for identifying compounds with anticonvulsant activity, particularly those effective against generalized tonic-clonic seizures.[4][6][14]

-

Objective: To determine the in vivo efficacy (ID50) of this compound in preventing seizure spread.

-

Animals: Typically male mice or rats are used.[6]

-

Procedure:

-

Animals are administered this compound (e.g., subcutaneously or orally) at various doses.[3]

-

At the time of expected peak effect, a brief, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or auricular electrodes.[6][15]

-

The animal is observed for the presence or absence of the characteristic tonic hindlimb extension, which is the endpoint of the seizure.

-

Abolition of the tonic hindlimb extension is considered protection.

-

-

Data Analysis: The number of animals protected at each dose is recorded, and the ID50 (the dose required to protect 50% of the animals) is calculated using probit analysis.[4]

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | C25H33NO2 | CID 9886143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. opnme.com [opnme.com]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1699489A2 - Pharmaceutical composition of a sodium channel blocker and a selective serotonin uptake inhibitor - Google Patents [patents.google.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Veratridine-induced release of endogenous glutamate from rat brain cortex slices: a reappraisal of the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Synthesis and Purification of Crobenetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crobenetine (BIII 890CL) is a potent and selective voltage-gated sodium channel blocker, specifically targeting the Nav1.2 subtype.[1] Its high affinity for the inactivated state of the channel makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, based on established principles for 6,7-benzomorphan derivatives. While the precise, proprietary synthesis protocol for this compound is not publicly available, this document outlines a plausible and detailed synthetic route and a general purification methodology using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates the mechanism of action of this compound through a detailed signaling pathway diagram.

Introduction to this compound

This compound is a complex synthetic molecule with the chemical formula C25H33NO2 and a molecular weight of 379.5 g/mol . Structurally, it belongs to the 6,7-benzomorphan class of compounds. Its significance in pharmacology stems from its highly selective, use- and voltage-dependent blockade of Nav1.2 sodium channels.[1][2] This selectivity for the inactivated state, with an IC50 of 77 nM, allows it to preferentially target highly active neurons, a desirable characteristic for therapeutic intervention in conditions such as epilepsy and neuropathic pain.[1][2]

Proposed Synthesis of this compound

The synthesis of this compound, as a 6,7-benzomorphan derivative, likely involves a multi-step process. The key reference for its synthesis is the work by Grauert M., et al. (2002) in the Journal of Medicinal Chemistry, although the full experimental details are not publicly accessible.[3] Based on the synthesis of related benzomorphan structures, a generalized synthetic pathway is proposed below.

Generalized Synthetic Workflow

The synthesis of the 6,7-benzomorphan core is a critical phase, followed by the introduction of the specific N-linked side chain that characterizes this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure for the synthesis of this compound, based on general methods for related compounds.

Step 1: Synthesis of the 6,7-Benzomorphan Core

-

Grignard Reaction: A substituted benzyl magnesium halide is reacted with a suitable N-protected methyl-pyridinium salt in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The resulting intermediate is reduced, for example, using sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.

-

Cyclization: The reduced product is then subjected to acid-catalyzed cyclization to form the tricyclic benzomorphan core. This can be achieved using strong acids such as methanesulfonic acid or hydrobromic acid.

Step 2: N-Alkylation and Final Steps

-

N-Alkylation: The secondary amine of the benzomorphan core is alkylated with a suitable electrophile to introduce the (2S)-2-phenylmethoxypropyl side chain. This is typically carried out in a polar aprotic solvent like DMF or acetonitrile, in the presence of a non-nucleophilic base such as potassium carbonate or DIEA.

-

Final Modifications: Any protecting groups used during the synthesis are removed under appropriate conditions to yield the crude this compound.

Step 3: Work-up

The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

Quantitative Data for Synthesis (Representative)

The following table summarizes representative quantitative data for a hypothetical multi-step synthesis of this compound. Actual values may vary significantly based on the specific reaction conditions and scale.

| Parameter | Step 1 (Grignard) | Step 2 (Reduction) | Step 3 (Cyclization) | Step 4 (N-Alkylation) | Overall |

| Molar Equivalents of Key Reagent | 1.2 eq. | 1.5 eq. | Catalytic | 1.1 eq. | - |

| Reaction Temperature (°C) | 0 to 25 | 0 to 25 | 80 - 110 | 60 - 80 | - |

| Reaction Time (hours) | 2 - 4 | 1 - 2 | 12 - 24 | 8 - 16 | - |

| Typical Yield (%) | 70 - 85 | 85 - 95 | 50 - 70 | 60 - 80 | 15 - 35 |

| Purity after Work-up (%) | ~80 | ~85 | ~75 | ~70 | - |

Purification of this compound

The purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a suitable method for achieving high purity.

HPLC Purification Protocol (General)

A general protocol for the preparative HPLC purification of this compound is outlined below. Optimization of these parameters would be necessary for a specific separation.

| Parameter | Description |

| Instrumentation | Preparative HPLC system with a UV detector |

| Column | Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 20% to 80% Mobile Phase B over 30 minutes |

| Flow Rate | 15 - 25 mL/min |

| Detection Wavelength | 270 nm (based on the aromatic chromophores in the molecule) |

| Injection Volume | Dependent on the concentration of the crude sample and the column capacity |

| Fraction Collection | Fractions are collected based on the elution of the main peak corresponding to this compound. The purity of the collected fractions is then analyzed by analytical HPLC. |

| Post-Purification | Pure fractions are combined, and the solvent is removed under reduced pressure (e.g., rotary evaporation or lyophilization) to yield the purified this compound salt. |

Mechanism of Action: Nav1.2 Channel Blockade

This compound exerts its pharmacological effects by modulating the function of voltage-gated sodium channels, specifically the Nav1.2 subtype, which are crucial for the initiation and propagation of action potentials in neurons.

As depicted in the diagram, the Nav1.2 channel cycles through three main conformational states: resting, active (open), and inactive. Upon membrane depolarization, the channel transitions from the resting to the active state, allowing an influx of sodium ions which generates an action potential. The channel then rapidly enters a non-conducting inactivated state. This compound exhibits a high affinity for this inactivated state.[1][2] By binding to and stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can be opened by subsequent depolarizations. This "use-dependent" blockade is more pronounced in neurons that are firing at high frequencies, as a larger proportion of their sodium channels will be in the inactivated state.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. While a precise, publicly available protocol for its synthesis is lacking, a plausible and detailed synthetic strategy has been outlined based on the chemistry of its structural class, the 6,7-benzomorphans. Furthermore, a general yet robust HPLC-based purification method has been described. The elucidation of its mechanism as a use-dependent blocker of the inactivated state of Nav1.2 channels underscores its potential as a sophisticated tool for neuroscience research and as a lead compound for the development of novel therapeutics for neurological disorders. Further research and disclosure of detailed synthetic methodologies would be invaluable to the scientific community for the continued exploration of this compound and its analogs.

References

Crobenetine's Engagement with the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crobenetine (BIII 890 CL) is a potent, use-dependent voltage-gated sodium channel (VGSC) blocker with high selectivity for the inactivated state of the channel. Primarily investigated for its neuroprotective and analgesic properties, its development was discontinued after reaching Phase II clinical trials. This technical guide provides an in-depth overview of this compound's known targets within the central nervous system (CNS), its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams.

Introduction

This compound emerged as a promising therapeutic candidate for CNS disorders characterized by neuronal hyperexcitability, such as ischemic stroke and chronic pain. Its primary mechanism revolves around the modulation of voltage-gated sodium channels, critical players in the initiation and propagation of action potentials. This guide synthesizes the available preclinical and clinical data to offer a comprehensive resource for researchers and drug developers interested in the pharmacology of state-dependent sodium channel blockers.

Central Nervous System Targets of this compound

The principal CNS target of this compound is the voltage-gated sodium channel, with a particular affinity for the Nav1.2 subtype. Evidence suggests a high degree of selectivity for this target.

Primary Target: Voltage-Gated Sodium Channels

This compound is a highly potent and selective blocker of voltage-gated sodium channels, demonstrating a strong preference for the inactivated state over the resting state of the channel. This "use-dependent" or "state-dependent" inhibition means that this compound is more effective at blocking sodium channels in rapidly firing neurons, a characteristic of pathological conditions like epilepsy, neuropathic pain, and ischemia.

The binding site for this compound has been localized to the intracellular pore of the sodium channel, specifically at the local anesthetic receptor site within domain IV, segment 6 (DIV-S6). Point mutations in this region have been shown to reduce the blocking efficacy of the compound.

Selectivity Profile

While the primary target of this compound is the voltage-gated sodium channel, a broader screening against a panel of other potential CNS targets is crucial for a complete understanding of its pharmacological profile. One study reported that this compound exhibited low affinity for 65 other receptors and ion channels, indicating a high degree of selectivity for its primary target.[1] However, the specific list of these screened targets is not publicly available.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Channel State | Preparation | Reference |

| IC50 | 77 nM | Inactivated | Cells transfected with type IIA Na+ channel α subunits | [1][2] |

| IC50 | 18 µM | Resting | Cells transfected with type IIA Na+ channel α subunits | [1][2] |

| IC50 | 49 nM | - | [3H]batrachotoxinin A-20α-benzoate displacement from neurotoxin receptor site 2 in rat brain synaptosomes | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ID50 | Reference |

| Freund's Adjuvant-Induced Mono-arthritis | Rat | Reversal of mechanical joint hyperalgesia and impaired mobility | 15.5 ± 1.1 mg/kg/day | [3][4] |

| Maximum Electroshock (MES) Test | Mouse | Suppression of tonic seizures | 6.1 mg/kg | [5] |

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is centered on its ability to stabilize the inactivated state of voltage-gated sodium channels. This prevents the channel from returning to the resting, activatable state, thereby reducing the influx of sodium ions that is necessary for the generation and propagation of action potentials. In pathological conditions where neurons are depolarized and firing at high frequencies, a larger proportion of sodium channels are in the inactivated state, making them more susceptible to blockade by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound on voltage-gated sodium channels in their resting and inactivated states.

Methodology:

-

Cell Preparation: HEK-293 cells stably transfected with the alpha subunit of the human Nav1.2 channel are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Voltage Protocols:

-

Resting State IC50: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied to elicit sodium currents in the presence of increasing concentrations of this compound.

-

Inactivated State IC50: Cells are held at a depolarized potential (e.g., -70 mV) and a long depolarizing prepulse (e.g., to -10 mV for 500 ms) is applied to induce inactivation. A subsequent test pulse (e.g., to -10 mV for 20 ms) is used to measure the current from the remaining non-inactivated channels in the presence of varying concentrations of this compound.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The IC50 values are calculated by fitting the data to a Hill equation.

Freund's Adjuvant-Induced Arthritis Model in Rats

Objective: To assess the in vivo analgesic efficacy of this compound in a model of chronic inflammatory pain.

Methodology:

-

Induction of Arthritis: Male Wistar rats are lightly anesthetized, and mono-arthritis is induced by a single intra-articular injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the tibio-tarsal joint of one hind paw.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered subcutaneously once daily for a specified period (e.g., 5 days), starting from the day of CFA injection. A vehicle control group and a positive control group (e.g., treated with a known analgesic) are included.

-

Pain Behavior Assessment:

-

Mechanical Hyperalgesia: A pressure application measurement (PAM) device or von Frey filaments are used to apply increasing pressure to the paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.

-

Mobility: Rats are observed in an open field, and their gait and posture are scored on a scale (e.g., 0 = normal, 4 = severe impairment).

-

-

Data Analysis: The pain thresholds and mobility scores of the this compound-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The ID50 (the dose required to achieve 50% of the maximum effect) is calculated from the dose-response curve.

Clinical Development

This compound was advanced into clinical trials by Boehringer Ingelheim for the potential treatment of thromboembolic stroke. The compound reached Phase II clinical trials. Publicly available information from clinical trial registries indicates the following studies were conducted:

-

NCT02273466: A Phase 1 study investigating the pharmacokinetics of midazolam with and without co-administration of this compound in healthy male subjects. This study is listed as completed.

-

NCT02251197: A Phase 2 study on the pharmacokinetics of desipramine with and without co-administration of this compound in healthy male subjects. This study is also listed as completed.

-

Another Phase 2a, randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety and tolerability of intravenous this compound in patients with acute ischemic stroke.

The development of this compound was ultimately discontinued. While the specific reasons for this decision have not been publicly detailed, it is not uncommon for drug candidates to be halted during clinical development due to a variety of factors, including lack of efficacy, adverse effects, or strategic business decisions.

Conclusion

This compound is a well-characterized, potent, and selective use-dependent blocker of voltage-gated sodium channels, with a primary focus on the Nav1.2 subtype. Its mechanism of action makes it a compelling candidate for CNS disorders involving neuronal hyperexcitability. The preclinical data demonstrated significant analgesic and neuroprotective effects. Despite its promising preclinical profile, the clinical development of this compound was discontinued after Phase II trials. This technical guide provides a comprehensive summary of the available data on this compound's CNS targets and pharmacology, which may serve as a valuable resource for future research and development of state-dependent sodium channel blockers.

References

- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pardon Our Interruption [opnme.com]

- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. opnme.com [opnme.com]

Unveiling the Analgesic Potential of Crobenetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the analgesic properties of Crobenetine (BIII 890 CL), a novel, highly use-dependent sodium channel blocker. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols used to evaluate its efficacy in a model of inflammatory pain.

Core Mechanism of Action: Targeting Upregulated Sodium Channels in Nociceptive Pathways

This compound exerts its analgesic effects by acting as a use-dependent sodium channel blocker.[1][2] This mechanism is particularly relevant in chronic pain states, such as inflammatory pain, where sodium channels are significantly upregulated in the primary afferent neurons responsible for transmitting pain signals.[1][2] By preferentially binding to the inactive state of these channels, this compound effectively reduces the generation and propagation of action potentials in highly active nociceptive neurons without significantly affecting normal neuronal activity.[3] This targeted action on either the peripheral or central components of the nociceptive pathway is believed to be the primary driver of its analgesic and anti-hyperalgesic effects.[1]

The proposed mechanism suggests that in response to tissue inflammation, an increased expression of sodium channels on primary afferent neurons leads to hyperexcitability and the spontaneous firing that contributes to pain and hyperalgesia. This compound, by blocking these channels in a use-dependent manner, normalizes this aberrant neuronal activity, thereby alleviating pain.

Quantitative Efficacy in a Preclinical Model of Inflammatory Pain

The analgesic and anti-hyperalgesic effects of this compound have been quantified in a rat model of adjuvant-induced mono-arthritis. The data below summarizes the dose-dependent efficacy of this compound compared to the clinically effective sodium channel blocker, mexiletine.

| Compound | ID50 for Reversal of Mechanical Joint Hyperalgesia (mg/kg/day) | Dosing Regimen | Vehicle |

| This compound | 15.5 ± 1.1 | 3, 10, or 30 mg/kg/day s.c. for 5 days | 5% xylitol solution |

| Mexiletine | 18.1 ± 1.2 | 3, 10, or 30 mg/kg/day s.c. for 5 days | Distilled water |

Table 1: Comparative efficacy of this compound and Mexiletine in a rat model of inflammatory pain.[1][2]

| Time Point | This compound Dose (mg/kg/day) | Effect on Impaired Mobility |

| 48 hours | 10 | Significant reversal |

| 96 hours | 3 | Significant reversal |

Table 2: Minimum Effective Doses (MEDs) of this compound for the reversal of impaired mobility.[1]

Of note, this compound demonstrated a separation of its analgesic and anti-hyperalgesic effects from motor deficits, as it did not affect rotorod performance or spontaneous locomotor activity at doses higher than those tested for analgesia.[1] Furthermore, neither this compound nor mexiletine had a significant effect on the inflammatory signs in the joint, such as swelling and stiffness, suggesting a direct effect on the nociceptive system rather than an anti-inflammatory action.[1][2]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound's analgesic effects in the mono-arthritic rat model.

Animal Model: Adjuvant-Induced Mono-Arthritis

-

Species: Adult rats.

-

Induction of Arthritis: A mono-arthritis is induced by an intra-articular injection of Complete Freund's Adjuvant (CFA) into one ankle joint.[1][2]

-

Control Groups: Control groups include animals treated with a vehicle (5% xylitol solution for this compound) and a positive control group treated with the non-steroidal anti-inflammatory drug (NSAID) meloxicam (4 mg/kg/day i.p.).[1][2]

Drug Administration

-

Test Compounds: this compound and mexiletine.

-

Dosing: The compounds are administered daily for 5 days, commencing on the day of arthritis induction.[1][2]

-

Route of Administration: Subcutaneous (s.c.) injection.[1]

Behavioral Assessments

Behavioral tests are conducted immediately before the induction of arthritis and then on days 2, 4, and 5, approximately 15 minutes after drug administration.[1]

-

Joint Hyperalgesia (Ankle-Bend Test):

-

The degree of flexion and extension of the ankle joint that elicits vocalization is measured.

-

This test assesses the mechanical hyperalgesia in the inflamed joint.[1]

-

-

Spontaneous Pain-Related Behaviors:

-

Post-Mortem Analysis:

Conclusion

The available preclinical data strongly suggest that this compound is an effective analgesic and anti-hyperalgesic agent in a model of inflammatory pain. Its use-dependent sodium channel blocking mechanism provides a targeted approach to mitigating the hyperexcitability of nociceptive neurons. The clear dose-dependent effects and the separation from motor side effects highlight its potential as a therapeutic candidate. Further investigation into its effects on other pain modalities and its clinical translation are warranted to fully elucidate its therapeutic utility.

References

- 1. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

Crobenetine: A Technical Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Crobenetine (also known as BIII 890 CL) is a potent and highly selective use-dependent blocker of the voltage-gated sodium channel NaV1.2. Developed initially by Boehringer Ingelheim, this benzomorphan derivative demonstrated significant therapeutic potential in preclinical models of ischemic stroke and inflammatory pain. Its mechanism of action, centered on the preferential blockade of NaV1.2 channels in the inactivated state, offered a promising profile for targeting pathological neuronal hyperexcitability with a potentially wide therapeutic window. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the mechanistic underpinnings of this compound's action. Despite its promising preclinical profile, the clinical development of this compound was discontinued. This document aims to serve as a valuable resource for researchers in the fields of neuropharmacology and drug development, exploring the therapeutic avenues of selective sodium channel modulation.

Introduction

Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels, particularly in neurons, is a key pathophysiological driver in a range of neurological disorders, including epilepsy, neuropathic pain, and neuronal injury following ischemia. The NaV1.2 subtype is predominantly expressed in the central nervous system and plays a crucial role in neuronal signaling. This compound emerged as a promising therapeutic candidate due to its high selectivity and use-dependent blockade of NaV1.2, suggesting it could preferentially target hyperactive neurons characteristic of disease states while sparing normal neuronal function.

This guide synthesizes the available preclinical data for this compound, presenting its pharmacological profile, efficacy in animal models, and the experimental approaches used in its evaluation.

Mechanism of Action

This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.2.[1] Its primary mechanism of action is a state-dependent blockade, showing a significantly higher affinity for the inactivated state of the channel compared to the resting state.[2] This use-dependent property is crucial, as it allows for the preferential targeting of neurons that are firing at high frequencies, a hallmark of pathological conditions like epilepsy and chronic pain, while having minimal effects on neurons firing at normal physiological rates.

The binding of this compound to the NaV1.2 channel inhibits the influx of sodium ions, which is necessary for the depolarization phase of an action potential. By stabilizing the inactivated state of the channel, this compound reduces neuronal excitability. In the context of ischemic injury, this reduction in excitability is neuroprotective by preventing the downstream cascade of excitotoxicity, which is primarily mediated by excessive glutamate release.[3][4] In pain states, particularly inflammatory pain, the upregulation and sensitization of sodium channels in nociceptive neurons lead to hyperexcitability.[5] By blocking these channels, this compound dampens the transmission of pain signals.[4]

Preclinical Efficacy

This compound demonstrated significant efficacy in animal models of both ischemic stroke and inflammatory pain.

Neuroprotection in Ischemic Stroke

In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), this compound administered post-ischemia demonstrated a dose-dependent reduction in infarct volume.

| Model | Species | Dosing | Outcome | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3, 10, 30 mg/kg s.c. | Dose-dependent reduction in cortical and subcortical infarct volume. | Carter et al., 2000 |

| Veratridine-induced glutamate release | Rat brain slices | IC50: 0.29 µM (cortical), 0.33 µM (striatal) | Inhibition of glutamate release. | Carter et al., 2000 |

Analgesia in Inflammatory Pain

In a rat model of mono-arthritis induced by Complete Freund's Adjuvant (CFA), this compound showed significant analgesic and anti-hyperalgesic effects.

| Model | Species | Dosing | Outcome | Reference |

| Complete Freund's Adjuvant (CFA)-induced mono-arthritis | Rat | 3 - 30 mg/kg/day | Dose-dependent reversal of mechanical joint hyperalgesia and impaired mobility. ID50: 15.5 mg/kg/day. | Laird et al., 2001 |

Pharmacokinetics and Selectivity

This compound exhibits a high degree of selectivity for the NaV1.2 channel.

| Parameter | Value | Species | Method | Reference |

| IC50 (Inactivated State) | 77 nM | - | Patch Clamp | [2] |

| IC50 (Resting State) | 18 µM | - | Patch Clamp | [2] |

| [3H]batrachotoxin displacement | IC50 = 49 nM | Rat brain synaptosomes | Radioligand Binding | [1] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Objective: To assess the neuroprotective effects of a compound by measuring the infarct volume following a surgically induced stroke.

Procedure Outline:

-

Animal Preparation: Adult male rats are anesthetized. Body temperature is maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.

-

Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) for transient ischemia, or permanently. For reperfusion, the filament is withdrawn.

-

Drug Administration: The test compound (e.g., this compound) is administered at specified times relative to the onset of ischemia.

-

Outcome Assessment: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to induce a chronic inflammatory state in the joints, mimicking aspects of rheumatoid arthritis, to evaluate the efficacy of analgesic and anti-inflammatory compounds.[6]

Objective: To assess the anti-hyperalgesic and analgesic effects of a compound in a model of chronic inflammatory pain.

Procedure Outline:

-

Induction of Arthritis: A single intra-articular or subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rat. CFA is an emulsion containing heat-killed Mycobacterium tuberculosis, which induces a robust and sustained inflammatory response.

-

Development of Arthritis: Over several days to weeks, the injected paw becomes edematous, and the animal develops mechanical hyperalgesia (increased sensitivity to pressure) and thermal hyperalgesia.

-

Drug Administration: The test compound (e.g., this compound) is administered, typically daily, starting from the day of CFA injection or after the establishment of arthritis.

-

Behavioral Testing:

-

Mechanical Hyperalgesia: Assessed using von Frey filaments or a pressure application meter to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) to measure paw withdrawal latency.

-

Mobility and Stance: Observed to assess spontaneous pain behaviors.

-

-

Outcome Assessment: The effect of the drug is determined by its ability to reverse the CFA-induced changes in withdrawal thresholds and improve mobility.

Downstream Signaling Pathways

The blockade of NaV1.2 channels by this compound initiates a cascade of downstream events that contribute to its therapeutic effects. The primary consequence is the reduction of neuronal hyperexcitability.

In the context of neuroprotection , the key downstream effect is the attenuation of excitotoxicity. Ischemia leads to membrane depolarization, causing excessive activation of voltage-gated sodium channels and subsequent release of the excitatory neurotransmitter glutamate. This glutamate overstimulates postsynaptic receptors (e.g., NMDA and AMPA receptors), leading to a massive influx of Ca2+ and the activation of intracellular death pathways. By blocking the initial Na+ influx, this compound reduces depolarization and, consequently, glutamate release, thereby preventing this excitotoxic cascade.

In analgesia , particularly in inflammatory conditions, peripheral nociceptors become sensitized. Inflammatory mediators can modulate the activity of NaV channels, leading to a lower threshold for activation and spontaneous firing. By blocking NaV1.2 channels in these sensitized neurons, this compound reduces the generation and propagation of ectopic action potentials that signal pain to the central nervous system. This leads to a reduction in the perception of pain.

Clinical Development and Discontinuation

This compound entered early-phase clinical trials for the treatment of stroke. However, its development was subsequently discontinued. Publicly available information regarding the specific reasons for the discontinuation is limited. Potential factors for the discontinuation of investigational drugs in this class often include a lack of clinical efficacy, unfavorable side effect profiles, or strategic portfolio decisions by the developing company.

Conclusion

This compound represents a well-characterized, potent, and selective use-dependent NaV1.2 channel blocker with demonstrated preclinical efficacy in models of ischemic stroke and inflammatory pain. Its mechanism of action offers a clear rationale for its therapeutic potential in conditions characterized by neuronal hyperexcitability. While the clinical development of this compound did not proceed, the preclinical data and the understanding of its mode of action provide a valuable foundation for the ongoing research and development of next-generation selective sodium channel modulators for the treatment of neurological disorders. The detailed experimental methodologies and preclinical findings presented in this guide serve as a technical resource to inform future drug discovery efforts in this important therapeutic area.

References

- 1. Boehringer: what’s in and what’s out? | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Fenamates Inhibit Human Sodium Channel Nav1.2 and Protect Glutamate-Induced Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Injury-Driven Structural and Molecular Modifications in Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Crobenetine in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo data and experimental protocols for evaluating the analgesic efficacy of Crobenetine (also known as BIII 890 CL) in a rodent model of inflammatory pain. While the therapeutic potential of sodium channel blockers extends to neuropathic pain, to date, detailed in vivo studies of this compound in such models are not publicly available. The protocols and data presented here are based on a key study in a rat model of adjuvant-induced arthritis.

Introduction to this compound

This compound is a novel, highly use-dependent voltage-gated sodium channel blocker.[1][2] It exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state, with a reported 230-fold higher affinity.[1] This characteristic suggests that this compound may preferentially target neurons that are in a state of high-frequency firing, a hallmark of pathological pain states, while having less effect on normally active neurons. This use-dependent mechanism of action suggests a potential for a wider therapeutic window and fewer central nervous system (CNS) side effects compared to less selective sodium channel blockers.[1]

Signaling Pathway: Use-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. In chronic pain states, upregulation and altered gating of these channels in primary afferent neurons contribute to neuronal hyperexcitability and the perception of pain.[1]

This compound's use-dependent nature means it binds most effectively to sodium channels that are frequently opening and closing, a state prevalent in nociceptive neurons during persistent pain signaling. By binding preferentially to the inactivated state of the channel, this compound stabilizes this non-conducting conformation, thereby reducing the number of channels available to participate in the generation of action potentials. This dampens the transmission of pain signals from the periphery to the central nervous system.

Rodent Model of Inflammatory Pain: Adjuvant-Induced Arthritis in Rats

The following protocols are derived from a study that successfully demonstrated the analgesic effects of this compound in a mono-arthritic rat model.[1]

Experimental Workflow

Detailed Experimental Protocols

1. Animal Model: Adjuvant-Induced Mono-arthritis in Rats

-

Animals: Adult male Wistar rats (185-270 g).

-

Induction of Arthritis:

-

Anesthetize the rats briefly with halothane.

-

Inject 50 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum (10 mg/mL in mineral oil) into the tibio-tarsal joint of one hind paw.[1]

-

A control group should receive an intra-articular injection of mineral oil only.

-

-

Timeline: The study duration is typically 5 days, starting from the day of arthritis induction.[1]

2. Drug Administration

-

Compound: this compound (BIII 890 CL) hydrochloride.

-

Vehicle: A 5% solution of xylitol in water.[1]

-

Dosing:

-

Control Groups:

-

Vehicle control group receiving the xylitol solution.

-

Positive control group, for example, a non-steroidal anti-inflammatory drug (NSAID) like meloxicam (4 mg/kg, i.p.).[1]

-

3. Pain Assessment Methods

-

Mechanical Joint Hyperalgesia:

-

Gently flex and extend the ankle joint of both the arthritic and non-arthritic hind limbs.

-

Record the vocalization threshold, which is the pressure required to elicit a vocal response. This can be measured using a pressure applicator with a force transducer.

-

Assessments should be performed daily before drug administration.

-

-

Spontaneous Pain-Related Behaviors:

-

Impaired Mobility: Score the rat's mobility on a scale (e.g., 0 = normal, 1 = slight limp, 2 = definite limp, 3 = non-weight bearing).[1]

-

Hind Limb Posture (Stance): Score the posture of the hind limbs (e.g., 0 = normal, 1 = paw held off the floor, 2 = whole leg held off the floor).[1]

-

These behavioral assessments should be conducted daily.

-

4. Assessment of Inflammation

-

Joint Swelling (Oedema): At the end of the study (day 5), measure the diameter of the ankle joint using calipers.

-

Joint Stiffness: At post-mortem, assess the degree of joint fixation by manually manipulating the joint and scoring the resistance to movement.

Quantitative Data Summary

The following tables summarize the quantitative data from the key in vivo study of this compound in the adjuvant-induced arthritis model in rats.

Table 1: Efficacy of this compound in Reversing Mechanical Hyperalgesia and Impaired Mobility

| Compound | ID₅₀ for Reversal of Mechanical Joint Hyperalgesia (mg/kg/day, s.c.) | ID₅₀ for Reversal of Impaired Mobility (mg/kg/day, s.c.) |

| This compound | 15.5 ± 1.1[1][2] | 15.5 ± 1.1[1][2] |

| Mexiletine | 18.1 ± 1.2[1][2] | 18.1 ± 1.2[1][2] |

Table 2: Minimum Effective Dose (MED) of this compound on Different Pain Parameters

| Pain Parameter | Time Point | MED of this compound (mg/kg/day, s.c.) |

| Mechanical Joint Hyperalgesia | 24, 48, and 96 hours | 30[1] |

| Impaired Mobility | 24 hours | No significant effect[1] |

| 48 hours | 10[1] | |

| 96 hours | 3[1] | |

| Impaired Stance | 24 and 48 hours | No significant effect[1] |

| 96 hours | 30[1] |

Table 3: Effect of this compound on Joint Inflammation

| Treatment Group | Effect on Joint Swelling (Oedema) | Effect on Joint Stiffness |

| This compound (3-30 mg/kg/day) | No significant effect[1][2] | No significant effect[1][2] |

| Mexiletine (3-30 mg/kg/day) | No significant effect[1] | No significant effect[1] |

| Meloxicam (4 mg/kg/day) | Significant reduction | Significant reduction |

Discussion and Future Directions

The available in vivo data strongly suggest that this compound is an effective analgesic in a rodent model of inflammatory pain, with a potency comparable to the established sodium channel blocker mexiletine.[1] Notably, its analgesic effects appear to be independent of anti-inflammatory actions, pointing towards a direct effect on the nociceptive system.[1] The increasing effectiveness of this compound over the 5-day study period suggests a potential for sustained therapeutic benefit in chronic inflammatory pain conditions.[1]

A significant gap in the current knowledge is the lack of in vivo studies of this compound in models of neuropathic pain. Given that sodium channel blockers are a recognized treatment for neuropathic pain, evaluating this compound in models such as spinal nerve ligation (SNL), chronic constriction injury (CCI), or chemotherapy-induced neuropathic pain would be a critical next step in its preclinical development. Such studies would provide valuable insights into the broader analgesic potential of this use-dependent sodium channel blocker.

Furthermore, future studies could explore different routes of administration (e.g., oral) and investigate the pharmacokinetic/pharmacodynamic relationship of this compound in more detail. Investigating its effects on different pain modalities, such as thermal hyperalgesia, would also provide a more complete profile of its analgesic properties.

References

Application Notes and Protocols for Electrophysiological Assessment of Crobenetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine (BIII 890 CL) is a potent and highly use-dependent and voltage-dependent sodium channel blocker.[1][2][3] It exhibits a significant affinity for the inactivated state of voltage-gated sodium channels, particularly the Nav1.2 subtype, making it a valuable tool for investigating the roles of these channels in various physiological and pathological processes.[2] This document provides detailed protocols for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels. These channels are integral to the initiation and propagation of action potentials in excitable cells, including neurons and cardiac myocytes.[2][4] Sodium channels cycle through three main functional states: resting, open (or active), and inactivated.[2] this compound demonstrates a marked selectivity for the inactivated state, meaning it preferentially binds to and blocks channels that have recently been active.[2] This "use-dependent" or "phasic" block is a key characteristic, suggesting that this compound will have a more pronounced effect on rapidly firing cells, a desirable property for therapeutic agents targeting conditions like epilepsy, neuropathic pain, or cardiac arrhythmias such as atrial fibrillation.[1][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with specific ion channels.

| Parameter | Channel | Value | Species/Cell Line | Reference |

| IC50 (Inactivated State) | Nav1.2 | 77 nM | Not Specified | [2] |

| IC50 (Resting State) | Nav1.2 | 18 µM | Not Specified | [2] |

| Selectivity (Inactivated/Resting) | Nav1.2 | >230-fold | Not Specified | [2] |

| hERG Inhibition | hERG | 54% @ 1 µM | Not Specified | [2] |

Experimental Protocols

Cell Preparation

A cell line stably expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells expressing Nav1.2) is recommended for precise characterization of this compound's effects.

-

Cell Culture: Culture HEK-293 cells expressing the target sodium channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

-

Dissociation: For electrophysiological recordings, gently dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension. Plate the dissociated cells onto glass coverslips and allow them to adhere for at least 1-2 hours before use.

Solutions

-

Internal Solution (Pipette Solution) (in mM):

-

140 CsF

-

10 NaCl

-

10 EGTA

-

10 HEPES

-

Adjust pH to 7.3 with CsOH

-

Osmolality: ~310 mOsm

-

-

External Solution (Bath Solution) (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH

-

Osmolality: ~320 mOsm

-

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

Electrophysiological Recordings: Whole-Cell Voltage-Clamp

The whole-cell patch-clamp technique is employed to record sodium currents.[7][8][9][10]

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record and analyze the currents. Filter the currents at 2-5 kHz and sample at 10-20 kHz. Compensate for series resistance (>80%) to minimize voltage errors.

Voltage-Clamp Protocols

This protocol measures the effect of this compound on channels in the resting state.

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

-

Repeat this step at a low frequency (e.g., every 10-20 seconds) to allow for complete recovery from inactivation between pulses.

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.

-

Measure the reduction in the peak current amplitude at each concentration to determine the IC50 for the resting state block.

This protocol is designed to evaluate the block of channels that are repeatedly opened and inactivated.

-

Hold the membrane potential at -100 mV.

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5, 10, or 20 Hz).

-

Record the peak sodium current for each pulse in the train.

-

In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse in the train.

-

Quantify the use-dependent block as the percentage reduction of the last pulse's current amplitude relative to the first pulse's current amplitude.

This protocol directly probes the affinity of this compound for the inactivated state of the sodium channel.

-

From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -120 mV to -40 mV in 10 mV increments) to induce varying degrees of steady-state inactivation.

-

Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the fraction of channels that are not inactivated.

-

Plot the normalized peak current during the test pulse as a function of the pre-pulse potential to generate a steady-state inactivation curve.

-

Repeat this protocol in the presence of different concentrations of this compound.

-

A hyperpolarizing shift in the steady-state inactivation curve in the presence of this compound indicates preferential binding to the inactivated state.

Visualizations

References

- 1. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Sodium Channel in Atrial Fibrillation Pathophysiology and Therapy - Creative Biogene [creative-biogene.com]

- 6. Atrial-selective sodium channel block as a strategy for suppression of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual Labs [virtual-labs.github.io]

- 8. Voltage clamp - Wikipedia [en.wikipedia.org]

- 9. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 10. docs.axolbio.com [docs.axolbio.com]

Application Notes: Crobenetine for Animal Research

Introduction

Crobenetine, also known as BIII 890 CL, is a potent and highly selective use-dependent voltage-gated sodium channel (Nav) blocker with a primary affinity for the Nav1.2 subtype.[1][2] Its mechanism of action involves preferential binding to the inactivated state of the sodium channel, making it particularly effective at modulating the activity of hyperactive neurons, such as those involved in nociceptive pathways during chronic pain states.[1][3] This selectivity for the inactivated state, with over 230-fold higher affinity compared to the resting state, allows this compound to suppress pathological neuronal firing with minimal impact on normal physiological functions.[1][2]